N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide

Beschreibung

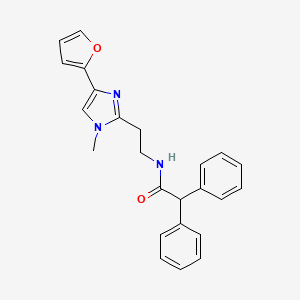

This compound features a unique hybrid structure combining a 1-methylimidazole core substituted with a furan-2-yl group at the 4-position, linked via an ethyl spacer to a 2,2-diphenylacetamide moiety.

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-27-17-20(21-13-8-16-29-21)26-22(27)14-15-25-24(28)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,16-17,23H,14-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWISRUVMBABBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the furan and imidazole intermediates, followed by their coupling with diphenylacetamide.

Preparation of Furan Intermediate: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.

Preparation of Imidazole Intermediate: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Coupling Reaction: The final step involves coupling the furan and imidazole intermediates with diphenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Brominated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The diphenylacetamide moiety can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities

- Diphenylacetamide groups (target compound, –7) increase steric bulk compared to mono-phenyl or chlorophenyl analogs (), likely affecting binding to hydrophobic pockets in biological targets. Hydrogen-bonding motifs in ’s thiazole derivative contrast with the target’s imidazole-furan system, which may favor different intermolecular interactions .

Physical and Spectral Properties

Table 2: Comparative Physical Data

- Key Observations :

- The target compound’s molecular weight (~457.5) is intermediate between smaller thiazole derivatives () and bulkier benzothiazole analogs (–7).

- Melting points correlate with crystallinity: ’s hydrogen-bonded thiazole derivative has a high MP (459–461°C), while diphenylacetamide analogs (e.g., –7) may exhibit lower solubility due to steric hindrance .

Biologische Aktivität

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 350.42 g/mol. The compound features a complex structure that includes a furan ring, an imidazole moiety, and a diphenylacetamide group, which are crucial for its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation. For instance, studies have shown that compounds with similar structural features can inhibit viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication .

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to this compound. For example:

- Inhibition of Norovirus : A related compound demonstrated significant inhibition of human norovirus RdRp activity with an IC50 value in the micromolar range, suggesting that structural modifications could enhance antiviral efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of imidazole-based compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of various imidazole derivatives, this compound was identified as a promising candidate due to its structural similarity to known inhibitors. The study found that it exhibited dose-dependent inhibition against viral replication in cell cultures.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 10.5 | RdRp |

| N-(... ) | 15.0 | RdRp |

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of imidazole derivatives revealed that this compound induced apoptosis in breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.3 | Apoptosis induction |

| HeLa | 8.7 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.